N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-10-6-5-7-11-17)26-24(27)31-14-20(28)25-19-12-8-9-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIPDAUAIGHLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of thienopyrimidine derivatives.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, thienopyrimidine derivatives are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways involved in disease progression, such as cell proliferation in cancer or viral replication in infectious diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thienopyrimidine Family
Compound A : 2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
- Key Differences: Substituents: 5,6-Dimethyl and 2-ethylphenyl groups vs. 7-phenyl and 2,3-dimethylphenyl in the target compound. Synthesis: Both compounds utilize similar nucleophilic substitution reactions, but yields and purification methods vary based on substituent solubility .
Compound B : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
- Key Differences: Core Structure: Benzothieno-triazolo-pyrimidine vs. thieno[3,2-d]pyrimidine. Impact: The fused triazole ring in Compound B introduces additional hydrogen-bonding sites, likely enhancing interactions with polar residues in enzymatic targets. Yield: 68–74% (Compound B) vs. unreported for the target compound, suggesting differences in reaction efficiency .
Functional Analogues with Sulfanylacetamide Moieties
Compound C : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences: Substituents: Dichlorophenyl vs. dimethylphenyl; dihydropyrimidinone core vs. thienopyrimidine. Impact: Chlorine atoms in Compound C increase electronegativity and molecular weight (m/z 344.21 vs. Melting Point: 230°C (Compound C) vs. unreported for the target, suggesting higher crystallinity due to halogenation .
Compound D : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide
- Key Differences: Core Structure: Pyrazolone vs. thienopyrimidine. Impact: The pyrazolone ring in Compound D enables keto-enol tautomerism, which may influence redox properties and metabolic stability compared to the rigid thienopyrimidine core .
Pharmacokinetic and Crystallographic Comparisons
- Log P and Solubility: Thienopyrimidine derivatives generally exhibit moderate log P values (~2.5–3.5), but substituents like phenyl or chlorine can shift this range. For example, Compound C’s dichlorophenyl group increases log P, while the target compound’s dimethylphenyl may balance lipophilicity and solubility .
- SHELX software, widely used for small-molecule refinement, could elucidate such patterns .
Biological Activity
N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thienopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 415.5 g/mol. The structural components include:
- Dimethylphenyl group : Enhances lipophilicity and potential interaction with biological membranes.
- Thienopyrimidine core : Associated with various pharmacological effects.
- Sulfanyl linkage : May play a role in the compound's reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors under specific conditions.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Acylation : Final step involving acylation with 2,3-dimethylaniline to yield the target compound.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Thienopyrimidine derivatives are often investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways. The presence of the thienopyrimidine core may contribute to these effects by modulating signaling pathways associated with inflammation.
Antimicrobial Activity
Research on related thienopyrimidine derivatives has indicated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications at specific positions can enhance this activity.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating similar thienopyrimidine derivatives found that they inhibited the growth of various cancer cell lines, suggesting that N-(2,3-dimethylphenyl)-2-{...} could have similar effects .
- Anti-inflammatory Mechanisms : Research indicates that thienopyrimidine compounds can inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers .
- Antimicrobial Efficacy : In vitro studies on thienopyrimidine derivatives have demonstrated significant antibacterial activity against resistant strains such as MRSA and VRE .
Comparative Analysis
The following table summarizes the biological activities of N-(2,3-dimethylphenyl)-2-{...} compared to similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(2,3-dimethylphenyl)-2-{...} | Moderate | Potential | Significant |
| Thienopyrimidine A | High | High | Moderate |
| Thienopyrimidine B | Low | Moderate | High |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by sulfanyl-acetamide coupling and substituent introduction. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with ethyl cyanoacetate under reflux in ethanol (80–90°C) .
- Sulfanyl linkage : Thiolation using Lawesson’s reagent or thiourea in anhydrous toluene at 110°C .
- Acetamide coupling : Nucleophilic substitution with 2,3-dimethylphenylamine in DMF, catalyzed by triethylamine (room temperature, 12 hours) . Optimization requires monitoring via TLC and NMR to confirm intermediate purity .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : 1H and 13C NMR (DMSO-d6) identify substituent environments (e.g., δ 10.10 ppm for NHCO, δ 2.19 ppm for CH3 groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 475.58) .
- Elemental analysis : Validates C, H, N, and S content (e.g., C: 45.29%, S: 9.30%) .
Q. What initial biological screening methods are used to assess activity?
- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., IC50 determination) .
- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorogenic substrates .
- Solubility profiling : DMSO/ethanol solubility tests to guide formulation for biological studies .
Advanced Research Questions
Q. How do substituent variations on the phenyl and thienopyrimidine moieties affect bioactivity?
Structure-activity relationship (SAR) studies compare analogs with substituent modifications (see table below). For example:
Q. What computational strategies are employed to model interactions with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR, VEGFR2) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- QSAR modeling : Partial least squares (PLS) regression to correlate electronic parameters (e.g., logP, polar surface area) with activity .
Q. How are crystallographic data contradictions resolved during structural refinement?
- SHELX refinement : SHELXL-2018 resolves disorder in thienopyrimidine rings using restraints (e.g., SIMU/DELU commands) .
- Hydrogen bonding analysis : Graph-set notation (e.g., R2²(8) motifs) identifies stabilizing interactions in crystal lattices .
- Twinned data handling : HKLF5 format in SHELXL for overlapped reflections in non-merohedral twinning .
Q. What methodological approaches address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT data is inconsistent .
- Metabolic interference checks : Test for CYP450 inhibition to rule out false positives in cell-based assays .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in DMSO vs. aqueous buffers?
- pH-dependent solubility : Test solubility across pH 4–8 (e.g., phosphate buffers) to identify aggregation-prone conditions .
- Co-solvent screening : Use cyclodextrins or PEG-400 to enhance aqueous solubility without altering activity .
- DSC/TGA analysis : Differential scanning calorimetry detects polymorphic forms affecting solubility .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Core formation | Ethanol | H2SO4 | Reflux | 65–70% |
| Thiolation | Toluene | Lawesson’s | 110°C | 80% |
| Acetamide coupling | DMF | Et3N | RT | 85% |
| Data derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
